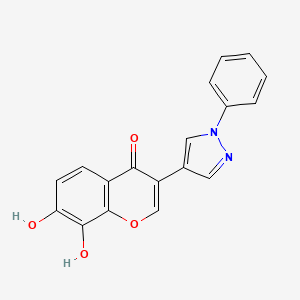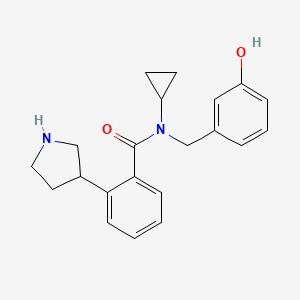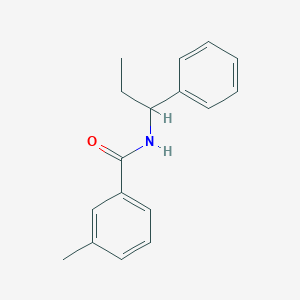
1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as IDTI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Mécanisme D'action
The mechanism of action of 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the dopamine and opioid pathways. 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to bind to dopamine receptors and modulate their activity, leading to changes in neurotransmitter release and synaptic plasticity. Additionally, 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to activate the opioid receptors, which are involved in the regulation of pain and reward.
Biochemical and Physiological Effects:
1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory and analgesic properties, modulation of dopamine and opioid receptors, and anticancer properties. 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to have a neuroprotective effect, protecting neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its relatively simple synthesis method, its ability to modulate multiple signaling pathways, and its potential applications in various fields of research. However, 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline also has some limitations, including its limited solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful consideration in any research involving this compound.
Orientations Futures
There are several future directions for research involving 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, including further studies of its mechanism of action, its potential applications in drug discovery, and its potential use in the treatment of various neurological disorders and cancer. Additionally, the development of new synthetic methods for 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives may lead to the discovery of new compounds with even greater potential for scientific research and medical applications.
Méthodes De Synthèse
1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be synthesized through a series of chemical reactions, including the condensation of 3-iodoaniline with 2,3-dimethoxyphenylacetonitrile, followed by the reduction of the resulting imine with sodium borohydride. The final product can be obtained through the demethylation of the methoxy groups using boron tribromide.
Applications De Recherche Scientifique
1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in various fields of research, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. In neuroscience, 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied for its ability to modulate the activity of dopamine receptors, which are associated with various neurological disorders, including Parkinson's disease and schizophrenia. Additionally, 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit anticancer properties, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO2/c1-20-15-9-11-6-7-19-17(14(11)10-16(15)21-2)12-4-3-5-13(18)8-12/h3-5,8-10,17,19H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNGFMBKTSQSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC(=CC=C3)I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(1H-indol-3-ylmethylene)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5377866.png)

![2-(2,3-dimethoxyphenyl)-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H-imidazole](/img/structure/B5377883.png)
![2-cyclohexyl-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5377888.png)
![N-[2-(acetylamino)phenyl]-3-isopropoxybenzamide](/img/structure/B5377892.png)
![2-amino-3-(aminocarbonyl)-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium trifluoroacetate](/img/structure/B5377898.png)
![3-(methoxymethyl)-6-[2-(4-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5377905.png)
![methyl 3-({[(3-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5377915.png)

![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5377934.png)
![phenyl{4-[2-(2-pyridinyl)vinyl]phenyl}methanone](/img/structure/B5377935.png)
![(2R*,3S*,6R*)-5-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377942.png)

